IRAK4-IN-13 vs. Closest Analogs: Sub-Nanomolar Potency Enables Use in Low-Target-Expression Systems
IRAK4-IN-13 exhibits an enzymatic IC50 of 0.6 nM (0.0006 µM) , demonstrating sub-nanomolar biochemical potency against IRAK4. This represents a 13-fold improvement in potency compared to the structurally related analog IRAK4-IN-11 (IC50 8 nM), and a 25-fold improvement over IRAK4-IN-12 (IC50 15 nM) .
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (0.0006 µM) |
| Comparator Or Baseline | IRAK4-IN-11 (IC50 8 nM) and IRAK4-IN-12 (IC50 15 nM) |
| Quantified Difference | 13-fold more potent than IRAK4-IN-11; 25-fold more potent than IRAK4-IN-12 |
| Conditions | In vitro IRAK4 enzymatic inhibition assay |
Why This Matters
The sub-nanomolar potency of IRAK4-IN-13 makes it the preferred choice for experiments in cellular systems with low IRAK4 expression or where minimal target engagement is required to avoid non-specific effects.
